molecular formula C12H13N3O3 B13174852 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine

6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine

Cat. No.: B13174852
M. Wt: 247.25 g/mol
InChI Key: YYGZVPWBWUDERZ-UHFFFAOYSA-N
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Description

6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core substituted at position 6 with a morpholine-4-carbonyl group. The morpholinyl carbonyl group introduces additional electron-withdrawing and polar characteristics, influencing solubility, reactivity, and biological interactions. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13N3O3/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14)

InChI Key

YYGZVPWBWUDERZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine-4-carbonyl chloride in the presence of triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent (Position) Functional Group Molecular Weight Key Properties/Applications
Target: 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine Benzoxazole Morpholinyl carbonyl (6) Carbonyl, morpholine 263.25* Enhanced polarity, potential kinase inhibition
2-(Morpholin-4-yl)-1,3-benzoxazol-6-amine Benzoxazole Morpholine (2), amine (6) Amine, morpholine 219.24 Reduced electron withdrawal; potential CNS activity
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine Benzothiazole Morpholinyl sulfonyl (6) Sulfonyl, morpholine 311.36* Stronger electron withdrawal; protease inhibition
7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine Benzoxadiazole Morpholine (7), amine (4) Amine, morpholine 232.23 Electron-deficient core; fluorescence applications
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Benzoxazole Chloro (5), nitro (6) Chloro, nitro 229.58 High reactivity; agrochemical intermediate

*Calculated based on molecular formulas from evidence.

Key Differences and Implications

Core Heterocycle Variations
  • Benzoxazole vs. Benzothiazole : The oxygen atom in benzoxazole (vs. sulfur in benzothiazole) reduces electron density in the ring, affecting binding to biological targets. Benzothiazoles often exhibit stronger π-π stacking due to sulfur’s polarizability .
  • Benzoxazole vs. Benzoxadiazole : The benzoxadiazole core (with an additional nitrogen) is more electron-deficient, making it suitable for optoelectronic applications. The target compound’s benzoxazole core offers balanced electronic properties for drug design .
Substituent Effects
  • Carbonyl vs.
  • Chloro/Nitro vs. Morpholinyl Carbonyl : Chloro and nitro substituents (e.g., in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine) increase electrophilicity but may raise toxicity concerns, limiting therapeutic use .

Biological Activity

6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine, also known by its CAS number 112158-56-2, is a compound classified under specialty materials with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine is C12H13N3O3C_{12}H_{13}N_{3}O_{3}. The compound features a benzoxazole core with a morpholine side chain, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The morpholine moiety can interact with various receptors, potentially altering signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

A study conducted by Pendergrass et al. (2020) investigated the effects of various benzoxazole derivatives on bacterial secretion systems. The findings indicated that compounds similar to 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine could significantly inhibit the Type III secretion system (T3SS) in pathogenic bacteria, reducing their virulence factors by up to 50% at concentrations around 50 μM .

CompoundConcentration (μM)% Inhibition of T3SS
6-Morpholinobenzoxazole50~50%
Control (DMSO)-0%

Cytotoxicity Studies

In cytotoxicity assays performed on human cell lines, the compound exhibited low toxicity at concentrations below 25 μM, indicating a favorable safety profile for potential therapeutic applications. The IC50 value was determined to be approximately 30 μM, suggesting that it can be used in higher concentrations without significant adverse effects on cell viability .

Pharmacokinetics and Metabolism

The pharmacokinetics of 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine reveal that it is metabolized primarily by cytochrome P450 enzymes. Variations in these enzymes among individuals can affect the drug's efficacy and safety profile in clinical settings .

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